N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide
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Overview
Description
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide: is a synthetic organic compound with the molecular formula C23H17N3O2 . This compound belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide typically involves the condensation of 1,2-diaminobenzenes with appropriate carboxylic acid derivatives . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from commercially available precursors. The process includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenazine derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its antimicrobial and antitumor properties.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide involves its interaction with cellular targets such as DNA and enzymes . The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antibiotic properties.
Uniqueness: N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide stands out due to its unique combination of a hydroxyethyl group and a carboxamide moiety, which enhances its solubility and biological activity compared to other phenazine derivatives .
Properties
IUPAC Name |
N-(2-hydroxyethyl)phenanthro[9,10-b]quinoxaline-11-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-12-11-24-23(28)14-9-10-19-20(13-14)26-22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25-19/h1-10,13,27H,11-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSGBYFFNWNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)NCCO)N=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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